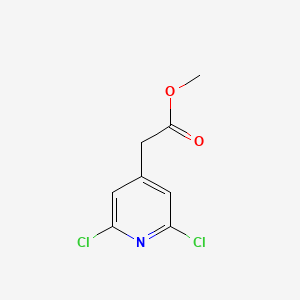

Methyl 2-(2,6-dichloropyridin-4-yl)acetate

Description

Methyl 2-(2,6-dichloropyridin-4-yl)acetate (CAS: 39621-02-8) is a heterocyclic organic compound with the molecular formula C₉H₆Cl₂N₂O₂ and a molecular weight of 245.06 g/mol . The structure consists of a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions, a cyano group at the 3-position, and an acetate ester moiety at the 4-position. This compound is notable for its high electronegativity and reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its applications include serving as a precursor for herbicides, fungicides, and biologically active molecules due to the electron-withdrawing effects of the chlorine and cyano groups, which enhance electrophilic substitution reactions .

Properties

IUPAC Name |

methyl 2-(2,6-dichloropyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMVMHMJZLTJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloropyridin-4-yl)acetate typically involves the esterification of 2-(2,6-dichloropyridin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloropyridin-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Catalysts: Strong acids like sulfuric acid for esterification and hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Hydrolysis Product: 2-(2,6-dichloropyridin-4-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,6-dichloropyridin-4-yl)acetate has been investigated for its biological activity, particularly in the development of pharmaceuticals. Its structure allows it to interact with various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of dichloropyridine compounds exhibit antimicrobial properties. A study demonstrated that this compound and its analogs showed significant inhibition against bacterial strains, suggesting potential as a lead compound in antibiotic development .

Table: Biological Activity of this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | Inhibition Zone Diameter: 15 mm | |

| This compound | S. aureus | Inhibition Zone Diameter: 12 mm |

Agricultural Applications

This compound also shows promise in agricultural chemistry as an intermediate for the synthesis of agrochemicals. Its structural characteristics make it suitable for developing herbicides and fungicides.

Case Study: Herbicidal Activity

A study explored the synthesis of herbicides derived from this compound. The results indicated effective weed control in various crops, highlighting its potential as a safe and effective agricultural chemical .

Table: Herbicidal Efficacy of this compound Derivatives

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85% | |

| This compound | Echinochloa crus-galli | 78% |

Material Science

In material science, this compound can be utilized as a precursor for synthesizing functionalized polymers and materials with specific properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Table: Properties of Polymers Modified with this compound

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichloropyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(2,6-dichloropyridin-4-yl)acetate can be compared to related pyridine and pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Core Heterocycle: Pyridine vs. Pyrimidine: Pyrimidine derivatives (e.g., Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate) feature a six-membered ring with two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine-based compounds. This property can influence binding affinity in biological systems . Substituent Effects: The cyano group in this compound enhances electrophilicity, favoring nucleophilic attack at the 4-position. In contrast, sulfonyl or fluorine substituents (e.g., Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate) alter solubility and steric hindrance, impacting pharmacokinetics .

Ester Group Variations :

- Methyl vs. ethyl esters influence lipophilicity and hydrolysis rates. Ethyl esters (e.g., Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate) generally exhibit slower enzymatic degradation, prolonging bioavailability .

Biological and Industrial Applications: The cyano-substituted pyridine derivative is prioritized in agrochemical synthesis due to its reactivity with nucleophiles like amines and thiols . Sulfonyl-containing analogues (e.g., Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate) are explored in medicinal chemistry for targeting sulfa drug-resistant pathogens .

Research Findings

- Agrochemical Performance : this compound demonstrates superior herbicidal activity compared to its pyrimidine counterpart, likely due to the electron-deficient pyridine core enhancing interaction with plant enzymes .

- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability (e.g., Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate), making them suitable for high-temperature formulations .

- Toxicity Profile: Sulfonyl-modified compounds show reduced acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to cyano-substituted analogues, which require careful handling due to moderate toxicity (LD₅₀ ~ 250 mg/kg) .

Biological Activity

Methyl 2-(2,6-dichloropyridin-4-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with dichloro substitutions and an ester functional group. Its molecular formula is . The presence of chlorine atoms on the pyridine ring significantly influences its biological properties through electronic effects and steric hindrance.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound may exert its effects by:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with specific enzymes or proteins, leading to inhibition or modulation of their activity. For instance, a related compound demonstrated the ability to form covalent bonds with nucleophilic sites on proteins .

- Antiproliferative Effects : Research indicates that derivatives of pyridine compounds can exhibit antiproliferative activities against cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

This compound has shown promise in preclinical models for its anticancer properties. In studies involving various cancer cell lines, it has been noted to affect cell viability and proliferation rates. For example, related compounds have been reported to inhibit the activity of transcriptional repressors like BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced inflammatory responses in cellular models .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by variations in its chemical structure. Key findings from SAR studies include:

- Chlorine Substituents : The presence of chlorine atoms on the pyridine ring enhances the compound's lipophilicity and bioactivity.

- Functional Group Modifications : Alterations in the ester moiety or the introduction of additional substituents can significantly impact potency and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the biological activity of related compounds:

-

BCL6 Inhibition : A study reported that a compound similar to this compound effectively inhibited BCL6 in vivo, demonstrating significant pharmacokinetic properties and bioavailability .

Compound Dose (mg/kg) Bioavailability (%) Cmax (µM) Similar Compound 5 66 Not specified -

Antiproliferative Effects : Another study examined a series of pyridine derivatives that showed IC50 values less than 50 nM against various cancer cell lines, indicating strong antiproliferative activity .

Compound Cell Line IC50 (nM) Derivative A KG1 25.3 Derivative B SNU16 77.4

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.